5-Bromo-2-isopropoxybenzonitrile
Overview
Description
5-Bromo-2-isopropoxybenzonitrile is a chemical compound that is structurally related to various benzonitriles that have been synthesized and studied for different applications. While the specific compound of interest is not directly mentioned in the provided papers, related compounds such as 5-bromo-2-methoxybenzonitrile and 5-bromo-2-isobutoxybenzonitrile have been synthesized and characterized, indicating a potential interest in the substitution pattern on the benzene ring for various chemical and biological applications .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step procedures starting from simple precursors. For instance, 5-bromo-2-isobutoxybenzonitrile was synthesized from salicylaldehyde through bromination, cyanidation, and alkylation steps with an overall yield of 47.7% . Similarly, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide involved bromination, oxyalkylation, and thioamidation steps starting from 4-hydroxybenzonitrile . These methods suggest that the synthesis of 5-Bromo-2-isopropoxybenzonitrile could potentially be achieved through analogous procedures, with the appropriate choice of starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives can be analyzed using spectroscopic methods and quantum mechanical calculations. For example, the geometric structure of 5-Bromo-2-methoxybenzonitrile was studied using Density Functional Theory (DFT) calculations, which predicted bond lengths, bond angles, and dihedral angles. The FT-IR and FT-Raman spectra were recorded and analyzed to support the theoretical findings . These techniques could be applied to 5-Bromo-2-isopropoxybenzonitrile to determine its molecular structure and confirm the substitution pattern on the aromatic ring.
Chemical Reactions Analysis
Benzonitrile derivatives can undergo various chemical reactions, including palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones . The reactivity of the bromo and nitrile groups on the aromatic ring allows for further functionalization and the formation of complex heterocycles. The chemical behavior of 5-Bromo-2-isopropoxybenzonitrile would likely be similar, with the potential for engaging in cross-coupling reactions and serving as an intermediate for the synthesis of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives are influenced by the substituents on the aromatic ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity, solubility, and stability. The biotransformation of bromoxynil, a halogenated aromatic nitrile herbicide, under various anaerobic conditions, indicates that such compounds can undergo reductive debromination and further degradation to simpler molecules . The physical and chemical properties of 5-Bromo-2-isopropoxybenzonitrile would need to be studied experimentally to determine its behavior under different environmental and biological conditions.
Scientific Research Applications
Synthesis and Industrial Application
5-Bromo-2-isopropoxybenzonitrile and its derivatives are primarily used as intermediates in chemical synthesis. For example, Meng Fan-hao (2012) synthesized 5-Bromo-2-isobutoxybenzonitrile, a key intermediate of Febuxostat, with an overall yield of 47.7% through bromination, cyanidation, and alkylation. This process was highlighted for its industrial suitability due to mild reaction conditions and cost-effectiveness (Meng Fan-hao, 2012).
Spectroscopic and Optical Studies
In spectroscopic research, A. Kumar and R. Raman (2017) conducted quantum mechanical calculations on 5-Bromo-2-methoxybenzonitrile (5B2MOBN) using Density Functional Theory (DFT). They explored its geometric structure and analyzed its IR and Raman spectra. The study indicated potential applications in Frequency Doubling and Second Harmonic Generation (SHG) for Non-Linear Optical (NLO) properties (A. Kumar & R. Raman, 2017).
Herbicide Resistance in Plants
D. Stalker, K. Mcbride, and L. D. Malyj (1988) explored the use of a gene encoding a nitrilase that converts bromoxynil to its primary metabolite, contributing to herbicide resistance in transgenic tobacco plants. This study demonstrated a novel approach to achieving herbicide resistance through the introduction of a specific catabolic detoxification gene in plants (D. Stalker, K. Mcbride, & L. D. Malyj, 1988).
Environmental Impact and Biodegradation
Research by V. Knight, M. H. Berman, and M. Häggblom (2003) investigated the anaerobic biodegradability of bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile) and its transformation products under various conditions. The study found that bromoxynil was degraded under different anaerobic conditions, highlighting its environmental impact and pathways for degradation (V. Knight, M. H. Berman, & M. Häggblom, 2003).
Crystallographic Studies
D. Britton (2006) conducted crystallographic studies on 3,5-Dihalo-4-hydroxybenzonitriles, including bromo and iodo compounds. The research focused on the assembly of these compounds in chain-like arrangements, which provides insight into their structural properties and potential applications in crystallography (D. Britton, 2006).
Safety And Hazards
5-Bromo-2-isopropoxybenzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .
properties
IUPAC Name |
5-bromo-2-propan-2-yloxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPPYKWHWKFYGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390780 | |
Record name | 5-bromo-2-isopropoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropoxybenzonitrile | |
CAS RN |
515832-52-7 | |
Record name | 5-bromo-2-isopropoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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